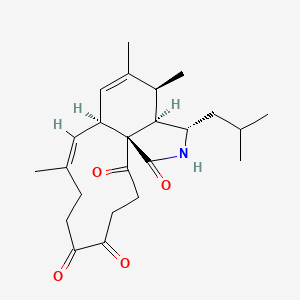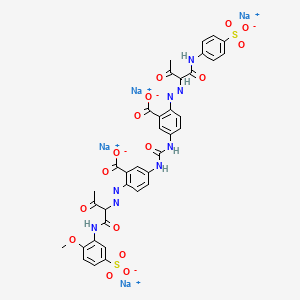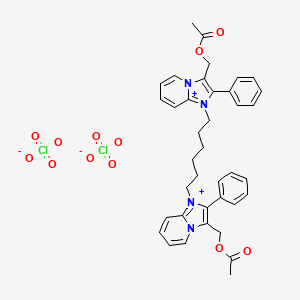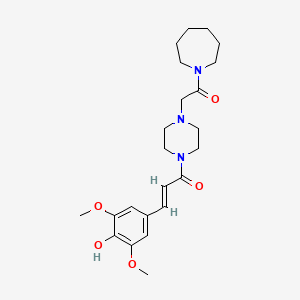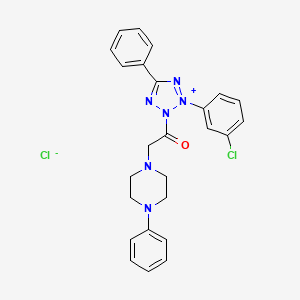
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps, starting with the preparation of the tetrazolium ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride can undergo various chemical reactions, including:
Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings and piperazine moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazolium ring typically yields formazan derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets and pathways. The tetrazolium ring can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The piperazine moiety may also contribute to the compound’s biological activity by binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorophenyl)-5-phenyl-2H-tetrazolium chloride
- 3-(3-Chlorophenyl)-5-phenyl-2-((4-methyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- 3-(3-Chlorophenyl)-5-phenyl-2-((4-ethyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
Uniqueness
Compared to similar compounds, 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is unique due to the presence of the phenyl-substituted piperazine moiety. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
127739-89-3 |
|---|---|
Formule moléculaire |
C25H24Cl2N6O |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
1-[3-(3-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H24ClN6O.ClH/c26-21-10-7-13-23(18-21)31-27-25(20-8-3-1-4-9-20)28-32(31)24(33)19-29-14-16-30(17-15-29)22-11-5-2-6-12-22;/h1-13,18H,14-17,19H2;1H/q+1;/p-1 |
Clé InChI |
NDCBUMWANNLALZ-UHFFFAOYSA-M |
SMILES canonique |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
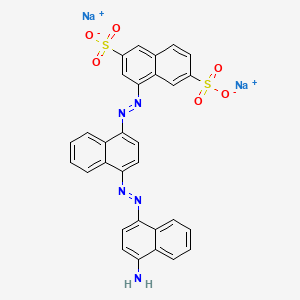
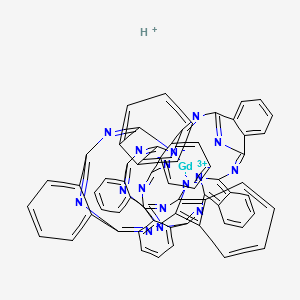
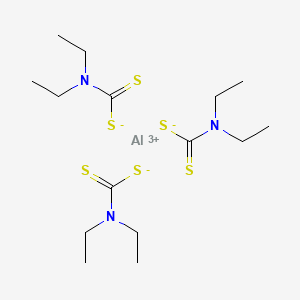
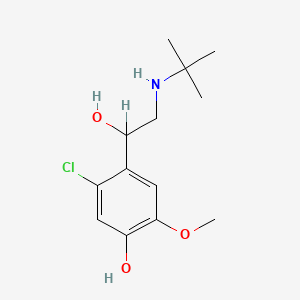
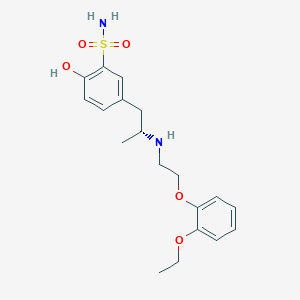

![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)

![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
